molecular formula C8H6BrFO B2808857 1-(2-Bromo-3-fluorophenyl)ethanone CAS No. 161957-58-0

1-(2-Bromo-3-fluorophenyl)ethanone

Cat. No. B2808857
CAS RN: 161957-58-0
M. Wt: 217.037
InChI Key: WBMUEFOEEVGDNQ-UHFFFAOYSA-N
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Description

“1-(2-Bromo-3-fluorophenyl)ethanone” is a chemical compound with the molecular formula C8H6BrFO. It has a molecular weight of 217.04 . It is typically stored in a sealed, dry environment at room temperature .


Molecular Structure Analysis

The InChI code for “1-(2-Bromo-3-fluorophenyl)ethanone” is 1S/C8H6BrFO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“1-(2-Bromo-3-fluorophenyl)ethanone” is a solid at 20 degrees Celsius . It is sensitive to heat .

Scientific Research Applications

Molecular Structure and Spectroscopy Analysis

Research by Mary et al. (2015) on a structurally similar compound, 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, involved detailed molecular structure analysis, vibrational frequency assessments, and theoretical studies using Gaussian09 software. This study highlights the importance of understanding the molecular structure for applications in various scientific fields, including drug design and material science (Mary et al., 2015).

Antimicrobial Activity

Nagamani et al. (2018) synthesized novel compounds derived from a similar molecule, 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, and evaluated their antimicrobial activities. This suggests potential applications of 1-(2-Bromo-3-fluorophenyl)ethanone derivatives in the development of new antimicrobial agents (Nagamani et al., 2018).

Nonlinear Optics and Charge Transfer

The work of Mary et al. (2015) on a closely related compound also involved the analysis of first hyperpolarizability, indicating its potential role in nonlinear optics. The study's focus on HOMO and LUMO analysis helps in understanding charge transfer within molecules, which is crucial for applications in optoelectronics and photovoltaics (Mary et al., 2015).

Synthesis Methodology

W. Ying (2011) explored the selective α-monobromination of various alkylaryl ketones, including derivatives of 1-(2-Bromo-3-fluorophenyl)ethanone. This research contributes to the field of synthetic chemistry, providing insights into efficient and selective bromination methods (W. Ying, 2011).

Pharmacological Potential

A study on a related compound by Liszkiewicz et al. (2006) examined its synthesis and anxiolytic activity, suggesting potential pharmacological applications of 1-(2-Bromo-3-fluorophenyl)ethanone derivatives in developing new therapeutic agents (Liszkiewicz et al., 2006).

Safety and Hazards

“1-(2-Bromo-3-fluorophenyl)ethanone” is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It should not be inhaled, and protective gloves, clothing, and eye/face protection should be worn when handling it .

properties

IUPAC Name

1-(2-bromo-3-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMUEFOEEVGDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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